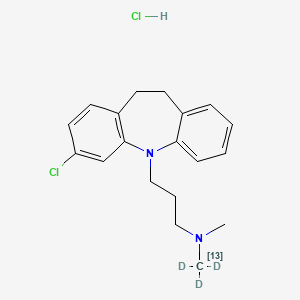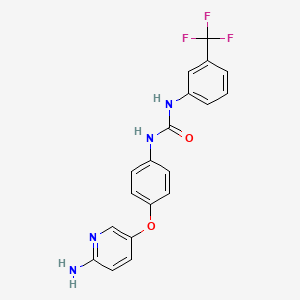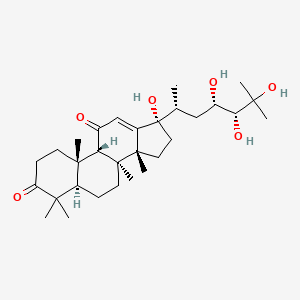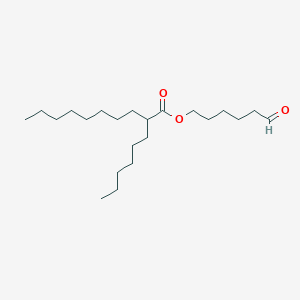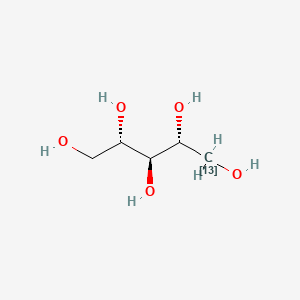
Ribitol-5-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribitol-5-13C, also known as Adonitol-5-13C, is a stable isotope-labeled compound. It is a crystalline pentose alcohol formed by the reduction of ribose. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ribitol-5-13C is synthesized by the reduction of ribose-5-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the ribose to ribitol .
Industrial Production Methods
Industrial production of this compound involves the large-scale reduction of ribose-5-13C using similar methods as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ribitol-5-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of ribitol can lead to the formation of lower molecular weight alcohols.
Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Ribose, ribonic acid.
Reduction: Lower molecular weight alcohols.
Substitution: Substituted ribitol derivatives.
Wissenschaftliche Forschungsanwendungen
Ribitol-5-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying the dynamics of sugar alcohols in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications .
Wirkmechanismus
Ribitol-5-13C exerts its effects by participating in metabolic pathways. It is metabolized into ribitol-5-phosphate and CDP-ribitol, which are involved in the biosynthesis of glycoproteins and glycolipids. The compound enhances the flux of D-glucose to the pentose phosphate pathway, leading to the production of D-ribose and ribitol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylitol: Another pentose alcohol used as a sugar substitute and in metabolic studies.
Arabitol: A sugar alcohol similar to ribitol, used in various biochemical applications.
Sorbitol: A hexose alcohol used in food and pharmaceutical industries
Uniqueness
Ribitol-5-13C is unique due to its carbon-13 labeling, which makes it particularly useful in tracing metabolic pathways and studying the dynamics of sugar alcohols in biological systems. This labeling provides a distinct advantage over other similar compounds in research applications .
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2R,3S,4S)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5-/i1+1/m1/s1 |
InChI-Schlüssel |
HEBKCHPVOIAQTA-OBXXNBDJSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




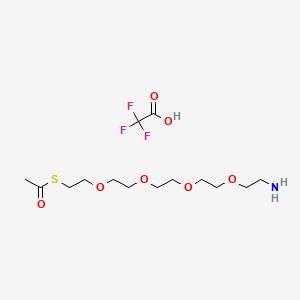
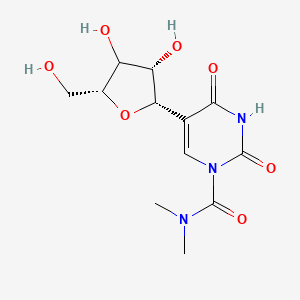
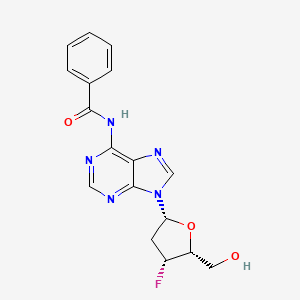
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

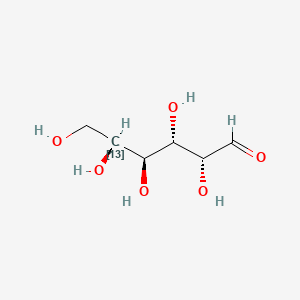

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
